molecular formula C20H17FO3 B4959380 3-[(3-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-[(3-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Katalognummer B4959380
Molekulargewicht: 324.3 g/mol
InChI-Schlüssel: HSEROFKKHLTFRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FBL-03G and is a derivative of the cannabinoid compound, CBD (cannabidiol). FBL-03G has been found to exhibit potent anticancer properties and has been identified as a potential candidate for cancer therapy.

Wirkmechanismus

The exact mechanism of action of FBL-03G is not fully understood. However, it is believed to act on the endocannabinoid system (ECS) which plays a crucial role in various physiological processes including pain, inflammation, and cancer. FBL-03G has been shown to activate the CB2 receptor which is predominantly expressed in immune cells and has been implicated in the regulation of cancer cell growth and apoptosis.
Biochemical and Physiological Effects:
FBL-03G has been shown to induce apoptosis in cancer cells through the activation of the CB2 receptor. It has also been found to inhibit cancer cell proliferation and migration. In addition, FBL-03G has been shown to have anti-inflammatory properties and has been found to reduce pain and inflammation in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

FBL-03G has several advantages for lab experiments. It is a potent anticancer agent and has been shown to exhibit activity against various cancer cell lines. It is also relatively easy to synthesize and purify. However, FBL-03G has some limitations. It is a relatively new compound and its safety and toxicity profile are not fully understood. Further studies are required to determine its optimal dosage and administration route.

Zukünftige Richtungen

There are several future directions for the study of FBL-03G. One potential direction is to investigate its efficacy in combination with other anticancer agents. Another direction is to study its safety and toxicity profile in animal models. Furthermore, the development of novel delivery systems for FBL-03G could enhance its therapeutic potential. Finally, the exploration of FBL-03G's potential applications in other fields such as pain management and inflammation could lead to new therapeutic approaches.

Synthesemethoden

The synthesis of FBL-03G involves the reaction of CBD with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) and the product is purified using chromatographic techniques.

Wissenschaftliche Forschungsanwendungen

FBL-03G has been extensively studied for its anticancer properties. It has been found to exhibit potent cytotoxic effects against various cancer cell lines including breast cancer, prostate cancer, and glioblastoma. FBL-03G has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.

Eigenschaften

IUPAC Name

3-[(3-fluorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO3/c21-14-5-3-4-13(10-14)12-23-15-8-9-17-16-6-1-2-7-18(16)20(22)24-19(17)11-15/h3-5,8-11H,1-2,6-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEROFKKHLTFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4=CC(=CC=C4)F)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.